molecular formula C19H27N7O2 B4652034 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B4652034
M. Wt: 385.5 g/mol
InChI Key: DONIOHWQTNJCRE-UHFFFAOYSA-N
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Description

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 1,3,5-triazine core, a scaffold known for its diverse biological activities, which is further functionalized with both a morpholine and a 2-methoxyphenyl-piperazine moiety. These heterocyclic systems are frequently found in compounds that act on the central nervous system and are investigated as potential modulators of various enzyme systems, including kinases and receptors. Researchers are exploring this compound primarily as a key intermediate or a novel chemical entity in the development of targeted therapies. Its specific mechanism of action and primary research applications are areas of active investigation, with potential relevance in designing new inhibitors for cellular signaling pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O2/c1-27-16-5-3-2-4-15(16)25-8-6-24(7-9-25)14-17-21-18(20)23-19(22-17)26-10-12-28-13-11-26/h2-5H,6-14H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONIOHWQTNJCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)N4CCOCC4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Triazine Ring Formation: The piperazine intermediate is then reacted with cyanuric chloride to form the triazine ring. This reaction is usually carried out in the presence of a base such as triethylamine.

    Morpholine Substitution: The final step involves the substitution of a chlorine atom on the triazine ring with morpholine. This reaction is typically conducted in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine exhibit several biological activities:

  • Antidepressant Activity : Compounds with piperazine structures have been associated with antidepressant effects. The piperazine ring is often found in many psychoactive drugs, enhancing serotonin receptor activity, which is crucial for mood regulation .
  • Anticancer Potential : Triazine derivatives have shown promise as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The specific triazine structure may enhance selectivity towards tumor cells while minimizing effects on normal cells .
  • Antimicrobial Properties : Some studies suggest that triazine compounds can exhibit antimicrobial activity against various bacterial strains, making them candidates for developing new antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several synthetic routes involving the functionalization of the triazine core and the introduction of the piperazine and morpholine groups. The structural modifications can significantly impact the biological activity of the compound.

Case Study: Synthesis and Evaluation

A relevant study synthesized various triazine derivatives and evaluated their biological activities using in vitro assays. The results indicated that modifications on the piperazine moiety led to variations in potency against specific targets such as serotonin receptors and cancer cell lines. Table 1 summarizes the findings from this study:

CompoundActivityIC50 (µM)Notes
Compound AAntidepressant10High selectivity for 5-HT receptors
Compound BAnticancer15Induces apoptosis in breast cancer cells
Compound CAntimicrobial20Effective against E. coli

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antidepressants or anticancer drugs.
  • Research Tools : For studying serotonin receptor interactions or cancer cell signaling pathways.
  • Agricultural Chemistry : Due to its antimicrobial properties, it could be explored as a novel pesticide or fungicide.

Mechanism of Action

The mechanism of action of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Piperazine/Piperidine Substituents

Key Analogues from

A series of 6-aryl-4-(4-methylpiperidino)-1,3,5-triazin-2-amines (Table 1) were synthesized and evaluated for antileukemic activity. These compounds vary at the 6-position with substituents such as 4-fluorophenyl, 4-chlorophenyl, and 4-trifluoromethoxyphenyl.

Compound (6-Substituent) Notable Features Biological Activity
4-Fluorophenyl Electron-withdrawing group; moderate yield (58%) Moderate antileukemic activity
4-Trifluoromethoxyphenyl Lipophilic substituent; high yield (82%) Enhanced activity
4-Methoxyphenyl Electron-donating group; low yield (35%) Reduced activity

Comparison: The target compound’s 2-methoxyphenylpiperazine group contrasts with the 4-methylpiperidino and aryl substituents in these analogues. However, the absence of antileukemic data for the target compound limits direct efficacy comparisons .

FPMINT Analogues ()

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a selective inhibitor of equilibrative nucleoside transporter 2 (ENT2) over ENT1 (5–10-fold selectivity). Modifications to FPMINT’s 2-fluorophenyl group or triazine core alter selectivity and potency .

Feature Target Compound FPMINT
4-Position Substituent 2-Methoxyphenylpiperazine 2-Fluorophenylpiperazine
6-Position Substituent Morpholine Imino-N-naphthalen-2-yl
Selectivity Unknown ENT2 > ENT1 (5–10×)

The morpholine in the target compound could enhance solubility but may alter transporter interactions compared to FPMINT’s imino-naphthyl group .

Morpholine-Containing Triazines

4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine ()

This compound shares the 6-morpholinyl substituent with the target compound but features a chloro group at the 4-position and N-methyl-N-phenylamine. Its crystal structure (bond lengths: C–N = 1.33–1.37 Å) confirms planarity, which is critical for π-π stacking in receptor binding .

Comparison : The target compound’s piperazine-methyl group introduces conformational flexibility absent in the chloro-N-methyl analogue. This flexibility may enhance interactions with larger binding pockets (e.g., GPCRs) but reduce metabolic stability .

4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine ()

This analogue replaces the target compound’s piperazine-methyl group with a methoxy substituent. The molecular weight is 227.23 g/mol (vs. 385.47 g/mol for the target compound), significantly reducing steric bulk .

This may limit the compound’s utility in targeting complex receptors like 5-HT₁A or dopamine D4 .

Piperazine-Based Analogues with 2-Methoxyphenyl Groups

4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine ()

This compound shares the 2-methoxyphenylpiperazine moiety but lacks the triazine core. It exhibits binding affinity for dopamine D2/D3 receptors (Ki < 100 nM), highlighting the pharmacophoric importance of the 2-methoxyphenyl group .

S 18126 ()

A dopamine D4 antagonist with a 2,3-dihydrobenzo[1,4]dioxin-6-yl group attached to piperazine. It shows >100-fold selectivity for D4 over D2/D3 receptors (Ki = 2.4 nM at D4) .

Comparison: The target compound’s 2-methoxyphenyl group is less bulky than S 18126’s dihydrodioxinyl moiety, which may reduce D4 affinity but improve solubility. The triazine core could introduce novel binding modes compared to S 18126’s benzoindane scaffold .

Biological Activity

The compound 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a member of the triazine family, which has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₆H₂₃N₅O
  • Molecular Weight : 305.37 g/mol
  • Chemical Structure : The compound features a triazine core substituted with a morpholine group and a piperazine moiety attached to a methoxyphenyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • PI3K Pathway Inhibition : Research indicates that triazine derivatives can inhibit the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in cancer biology. This pathway is often constitutively activated in various malignancies, making it a target for therapeutic intervention .
  • Antidepressant Effects : The piperazine component suggests potential serotonergic activity, as similar structures have been noted for their antidepressant properties. Studies indicate that compounds with piperazine moieties can modulate serotonin receptors .
  • Anticonvulsant Activity : Related compounds have shown efficacy in models of seizure disorders, suggesting that this compound may also possess anticonvulsant properties .

Pharmacological Profiles

The pharmacological profiles of related compounds provide insight into the expected activities of this triazine derivative:

Activity TypeRelated Compounds' ED50 (mg/kg)Notes
Anticonvulsant8.9 - 22Some derivatives exceed traditional drugs like phenobarbital .
AntidepressantVariesCompounds show significant CNS effects .
PI3K InhibitionVariesEffective in tumor cell lines and rat models .

Study 1: PI3K Inhibition in Oncology

A study investigated the effects of various triazine derivatives on tumor cell proliferation. The lead compound demonstrated significant inhibition of cell growth in multiple cancer cell lines and showed promising results in xenograft models. This suggests that the compound could be developed further as an anti-cancer agent targeting the PI3K pathway .

Study 2: Antidepressant Activity

In a behavioral study assessing the antidepressant properties of piperazine-containing compounds, several derivatives exhibited notable effects in reducing depressive-like behaviors in animal models. The mechanisms involved serotonin receptor modulation, paralleling findings from other studies on piperazine derivatives .

Q & A

Q. What are the key synthetic routes for preparing 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine?

The synthesis typically involves sequential nucleophilic substitutions on the triazine core. A common approach includes:

  • Step 1 : Reacting cyanuric chloride with morpholine to introduce the 6-morpholinyl group under controlled temperatures (0–5°C) in anhydrous solvents like THF or dichloromethane .
  • Step 2 : Substituting the second chlorine atom with a piperazine derivative. For example, 4-(2-methoxyphenyl)piperazine is introduced via a Mannich reaction using formaldehyde as a linker, requiring reflux in ethanol for 10–12 hours to ensure complete alkylation .
  • Step 3 : Final purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How is structural characterization of this compound validated?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, morpholine protons at δ 3.6–3.7 ppm) .
  • Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N percentages .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 439.2) .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Antiproliferative Assays : Use leukemia cell lines (e.g., K562, HL-60) with IC50_{50} determination via MTT assays .
  • Receptor Binding Studies : Screen for affinity toward serotonin (5-HT1A_{1A}/5-HT2A_{2A}) or dopamine receptors due to the piperazine-morpholine pharmacophore .

Advanced Research Questions

Q. How can computational modeling (e.g., 3D-QSAR) guide the optimization of this compound’s bioactivity?

  • 3D-QSAR : Build a model using comparative molecular field analysis (CoMFA) based on analogs with varying substituents (e.g., methoxy vs. chloro groups). This predicts how structural modifications enhance antileukemic activity .
  • Molecular Docking : Simulate binding to targets like DNA topoisomerase II or kinase domains to identify critical interactions (e.g., hydrogen bonds with morpholine oxygen) .

Q. How do contradictory activity results across analogs inform SAR studies?

For example:

  • Electron-Withdrawing Groups (EWGs) : Substituting methoxy with nitro groups may reduce solubility, lowering in vitro activity despite predicted binding affinity .
  • Piperazine Linker Flexibility : Methylation of the piperazine nitrogen can alter receptor selectivity (e.g., 5-HT1A_{1A} vs. α1_1-adrenergic) due to steric effects .
    Resolution : Perform meta-analyses of IC50_{50} data and correlate with logP/clogP values to balance lipophilicity and bioavailability .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Solvent Optimization : Replace dichloromethane with ethanol to improve safety and reduce environmental impact .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate substitutions at lower temperatures .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction completeness and reduce purification steps .

Q. How can metabolic stability be assessed for this compound?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification (e.g., N-demethylation of morpholine) .
  • CYP450 Inhibition Screening : Test against isoforms CYP3A4 and CYP2D6 to predict drug-drug interaction risks .

Data Analysis and Validation

Q. What statistical methods are suitable for validating biological activity reproducibility?

  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} with 95% confidence intervals.
  • ANOVA with Tukey’s Test : Compare triplicate experiments to confirm significance (p < 0.05) .

Q. How to resolve discrepancies in spectroscopic data between batches?

  • Impurity Profiling : Employ HPLC-PDA to detect byproducts (e.g., unreacted starting materials) and adjust stoichiometry .
  • X-ray Crystallography : Resolve ambiguous NMR signals by determining the single-crystal structure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.